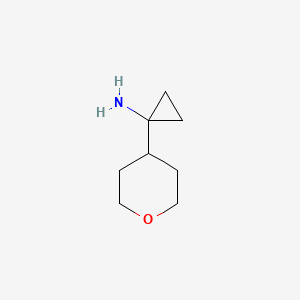

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUQQEAOOMSXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine?

An In-depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Molecular Identity and Significance

This compound combines two highly sought-after chemical scaffolds. The cyclopropane ring introduces conformational rigidity, which can be crucial for enhancing binding affinity and selectivity to biological targets. Simultaneously, the tetrahydropyran ring, a common feature in numerous approved drugs, improves aqueous solubility and provides a scaffold for further chemical modification. The primary amine serves as a critical hydrogen bonding point and a handle for salt formation, directly influencing formulation and pharmacokinetic properties.

This molecule is therefore a valuable building block for creating novel chemical entities, particularly in programs targeting central nervous system (CNS) disorders, oncology, and metabolic diseases where the balance between rigidity, solubility, and lipophilicity is paramount.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Data Synthesis

Direct experimental values for this compound are not extensively reported in public literature. The following table consolidates key identifiers and synthesizes expected values based on its structure and data from closely related analogs. These values provide a foundational baseline for experimental design and computational modeling.

| Property | Value / Predicted Range | Source / Rationale |

| Molecular Formula | C₈H₁₅NO | Calculated from structure |

| Molecular Weight | 141.21 g/mol | A structural analog of a similar compound with a slightly higher molecular weight.[1] |

| CAS Number | 1417568-40-1 (for Hydrochloride Salt) | Refers to the HCl salt form, commonly used for improved handling and stability.[2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs like 4-Aminotetrahydropyran, which is a liquid at room temperature. |

| pKa (Basic) | 9.0 - 10.0 (Predicted) | Based on the typical pKa of primary amines on a cyclopropyl ring, such as Cyclopropanamine.[3] |

| logP (Octanol/Water) | 0.5 - 1.5 (Predicted) | Calculated based on the balance between the hydrophilic amine/ether groups and the lipophilic hydrocarbon rings. |

| Aqueous Solubility | pH-dependent; higher solubility at acidic pH (Predicted) | The primary amine will be protonated at low pH, forming a more soluble salt. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated from structure. |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and ether -O-) | Calculated from structure. |

| Rotatable Bonds | 1 | The bond connecting the two ring systems. |

In-Depth Analysis of Key Parameters for Drug Development

Basicity, pKa, and Physiological Ionization

The primary amine (-NH₂) is the most functionally significant group, rendering the molecule basic. Its predicted pKa of ~9.0-10.0 is critical.

-

Causality and Implication: In a biological system at a physiological pH of 7.4, the amine group will be predominantly protonated (ionized) to form the corresponding ammonium cation (-NH₃⁺). This is governed by the Henderson-Hasselbalch equation. This ionization state is the primary driver of aqueous solubility and is essential for forming interactions with negatively charged residues in protein binding pockets. However, a high degree of ionization can also limit the molecule's ability to passively diffuse across lipophilic cell membranes, a key consideration for oral bioavailability and CNS penetration.

Lipophilicity and Membrane Permeability

Lipophilicity, quantified by the partition coefficient (logP), dictates the partitioning of a molecule between aqueous and lipid environments. The predicted logP value places this compound in a moderately lipophilic category.

-

Structural Contributions: The tetrahydropyran ring and the cyclopropane scaffold contribute to its lipophilicity, while the primary amine and the ether oxygen provide hydrophilicity.

-

Expert Insight: A logP in this range is often considered a sweet spot in early-stage drug discovery. It is sufficiently lipophilic to support membrane permeability but not so high as to cause issues with aqueous solubility, metabolic instability, or non-specific binding to off-targets.

Solubility Profile

The molecule's solubility is intrinsically linked to its pKa.

-

Aqueous Media: In acidic environments (pH < 8), the compound is expected to exhibit good aqueous solubility due to the formation of the highly polar ammonium salt. As the pH increases above its pKa, the neutral, less soluble free base form will predominate.

-

Organic Solvents: The free base form is expected to be readily soluble in common organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.

Stability and Handling Recommendations

While specific stability data is unavailable, the stability of the core tetrahydropyran ring has been studied in related molecules. The THP ether linkage is generally stable but can be susceptible to degradation under harsh acidic or oxidative conditions.[4]

-

Recommended Storage: To ensure long-term integrity, the compound should be stored as a solid (if applicable) or in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It should be protected from strong acids, oxidizing agents, and prolonged exposure to light.

Standardized Methodologies for Experimental Verification

To move from predicted values to validated data, standardized experimental protocols are essential. The following outlines the authoritative methodologies for determining the key physicochemical properties discussed.

Potentiometric Titration for pKa Determination

This is the gold-standard method for accurately measuring pKa.

Protocol:

-

Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility of both the free base and its protonated form.

-

Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Data Collection: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl). Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Caption: Standard workflow for pKa determination via potentiometric titration.

Shake-Flask Method for logP Determination (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

-

Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Equilibrium Solubility Assay (OECD Guideline 105)

This method determines the saturated concentration of a compound in a specific solvent system.

Protocol:

-

Incubation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility.

Conclusion

This compound presents a physicochemical profile that is highly attractive for drug discovery. It is a basic compound whose ionization state at physiological pH is key to its biological activity and formulation. Its predicted moderate lipophilicity suggests a favorable balance for membrane permeability and aqueous solubility. While this guide provides a robust, theoretically-grounded profile, it is imperative that these predicted properties are confirmed through the standardized experimental methodologies outlined herein before advancing the molecule into later-stage development programs.

References

- Vulcanchem. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.

- ChemicalBook. 1030377-33-3 | CAS DataBase.

- BLDpharm. 1417568-40-1|this compound hydrochloride.

- BLDpharm. 2694057-54-8|(1R,2S)-2-(4-Methyltetrahydro-2H-pyran-4-yl)cyclopropan-1-amine hydrochloride.

- Benchchem. Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.

- Sigma-Aldrich. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.

- Chemsrc. Cyclopropanamine | CAS#:765-30-0.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Foreword: The Strategic Importance of the Tetrahydropyran-Cyclopropylamine Scaffold in Modern Drug Discovery

The confluence of a tetrahydropyran (THP) ring and a cyclopropylamine moiety within a single molecular entity, as exemplified by 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine, represents a significant and strategic scaffold in contemporary medicinal chemistry. The THP ring, a saturated heterocyclic ether, is frequently employed as a bioisostere for various functional groups, enhancing physicochemical properties such as solubility and metabolic stability.[1] Concurrently, the cyclopropylamine unit introduces a degree of conformational rigidity and a three-dimensional architecture that can facilitate precise and high-affinity interactions with biological targets.[2] This unique combination has led to the incorporation of this scaffold into a range of therapeutic candidates, including inhibitors of the TGF-β type I receptor.[3] This guide provides a comprehensive overview of the synthetic pathways and rigorous characterization required to produce this valuable building block, reflecting field-proven insights and methodologies.

Part 1: Strategic Synthesis of this compound

The synthesis of the target compound is a multi-step process that demands careful selection of reagents and reaction conditions to ensure optimal yield and purity. A robust and scalable synthetic strategy involves the initial construction of a key intermediate, 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol, followed by its conversion to the final amine product.

Synthesis of the Cyclopropanol Intermediate via the Kulinkovich Reaction

A highly effective method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[4][5][6] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert an ester into the desired cyclopropanol.[5][7]

The reaction commences with the formation of a dialkyltitanium(IV) species from the titanium(IV) isopropoxide and two equivalents of a Grignard reagent, such as ethylmagnesium bromide.[5] This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[5][7] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester of tetrahydropyran-4-carboxylic acid.[5] This two-fold alkylation of the ester ultimately yields the 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol after aqueous workup.[8]

Experimental Protocol: Kulinkovich Reaction for 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol

Materials:

-

Methyl tetrahydropyran-4-carboxylate

-

Titanium(IV) isopropoxide

-

Ethylmagnesium bromide (in a suitable ether solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl tetrahydropyran-4-carboxylate in anhydrous diethyl ether.

-

Add titanium(IV) isopropoxide to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add ethylmagnesium bromide solution dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude cyclopropanol product.

-

Purify the crude product by flash column chromatography.[8]

Conversion of the Cyclopropanol to the Primary Amine

With the key cyclopropanol intermediate in hand, the next critical step is the introduction of the amine functionality. Several synthetic strategies can be employed, with the choice often depending on factors such as scale, desired purity, and available reagents. Two prominent methods are the Ritter reaction followed by hydrolysis, and a two-step process involving activation of the hydroxyl group and subsequent displacement with an amine surrogate. For the synthesis of a primary amine, a more controlled and often higher-yielding approach involves a Mitsunobu reaction followed by a Gabriel synthesis or a related N-alkylation strategy.

A robust alternative is the conversion of the alcohol to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A more direct and often preferred industrial method is reductive amination.[9][10][11][12] This process, however, typically starts from a ketone. Therefore, the previously synthesized cyclopropanol would first need to be oxidized to the corresponding cyclopropyl ketone. A milder and more efficient approach to directly convert the tertiary alcohol to the amine is a modified Ritter reaction or a related nitrilium ion-mediated process.

However, for the purpose of this guide, we will focus on a reliable laboratory-scale synthesis via an azide intermediate, which offers excellent control and avoids over-alkylation.

Experimental Protocol: Synthesis of this compound via an Azide Intermediate

Step 1: Mesylation of the Cyclopropanol

Materials:

-

1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

Procedure:

-

Dissolve the cyclopropanol in anhydrous DCM and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench with water and extract with DCM.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation and Reduction

Materials:

-

Crude mesylate from the previous step

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous THF

Procedure:

-

Dissolve the crude mesylate in DMF and add sodium azide.

-

Heat the mixture to 60-80°C and stir until the reaction is complete (TLC monitoring).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate to obtain the crude azide.

-

Carefully dissolve the crude azide in anhydrous THF and add it dropwise to a stirred suspension of LiAlH4 in THF at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir until the azide is fully consumed.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to yield the crude this compound.

-

Purify by column chromatography or distillation under reduced pressure.

Part 2: Rigorous Characterization of this compound

The unambiguous identification and confirmation of the purity of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the tetrahydropyran and cyclopropane protons. The protons on the THP ring will appear as a series of multiplets in the upfield region. The methylene protons of the cyclopropane ring will also present as multiplets. The protons of the amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the THP ring will resonate in the typical range for aliphatic ethers. The cyclopropane carbons will appear at relatively high field due to ring strain.

| ¹H NMR (Predicted) Chemical Shifts (δ, ppm) | ¹³C NMR (Predicted) Chemical Shifts (δ, ppm) |

| ~3.9 (m, 2H, -OCH₂-) | ~68 (-OCH₂-) |

| ~3.3 (m, 2H, -OCH₂-) | ~45 (quaternary C of cyclopropane) |

| ~1.6 (m, 4H, -CH₂- of THP) | ~40 (-CH- of THP) |

| ~1.4 (m, 1H, -CH- of THP) | ~35 (-CH₂- of THP) |

| ~1.2 (s, br, 2H, -NH₂) | ~15 (-CH₂- of cyclopropane) |

| ~0.6 (m, 2H, cyclopropane CH₂) | |

| ~0.4 (m, 2H, cyclopropane CH₂) |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₇NO), the expected molecular weight is approximately 155.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound will likely be observed as the protonated molecular ion [M+H]⁺ at m/z 156.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether in the THP ring will be visible around 1050-1150 cm⁻¹.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are essential for determining the purity of the final product. A pure sample should exhibit a single major peak in the chromatogram. These techniques can also be coupled with mass spectrometry (LC-MS or GC-MS) for simultaneous separation and identification of the main product and any impurities.

Part 3: Visualizing the Synthetic and Analytical Workflow

To provide a clear and logical representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

Conclusion

The synthesis and characterization of this compound require a systematic and well-controlled approach. The described synthetic route, leveraging the Kulinkovich reaction and a subsequent amination strategy, provides a reliable pathway to this valuable building block. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to ensure the structural integrity and purity of the final compound, thereby enabling its successful application in drug discovery and development programs.

References

- Grokipedia. Kulinkovich reaction.

- Chemistry LibreTexts. Gabriel Synthesis. (2023).

- Wikipedia. Gabriel synthesis.

- Organic Chemistry Portal. Kulinkovich Reaction.

- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).

- Wikipedia. Kulinkovich reaction.

- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?.

- Chemistry Steps. Reductive Amination.

- Organic & Biomolecular Chemistry. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. (2012).

- JoVE. Video: Preparation of 1° Amines: Gabriel Synthesis. (2025).

- NROChemistry. Kulinkovich Reaction: Mechanism & Examples.

- Wikipedia. Reductive amination.

- Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. (2019).

- YouTube. reductive amination & secondary amine synthesis. (2020).

- Vulcanchem. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020).

- Smolecule. 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol.

- Benchchem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.

- PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine for Drug Development Professionals

Foreword: A Proactive Approach to Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the early characterization of a molecule's solubility and stability. These fundamental physicochemical properties are not mere data points; they are profound determinants of a compound's ultimate success, influencing everything from bioavailability and dosing to formulation and shelf-life. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for investigating the solubility and stability of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine. Rather than a rigid template, this document serves as a strategic manual, blending established principles with field-proven insights to empower you to design and execute a self-validating, scientifically sound characterization plan.

Deconstructing the Molecule: Structural Insights into Predicted Solubility and Stability

A thorough analysis begins with the molecule itself. This compound is a fascinating scaffold, combining two key structural motifs that dictate its likely physicochemical behavior.

-

The Tetrahydropyran (THP) Moiety : The saturated six-membered ether ring is a common and valuable feature in medicinal chemistry. The ether oxygen can act as a hydrogen bond acceptor, which is generally favorable for aqueous solubility.[1] The THP ring is also relatively rigid and chemically robust, often incorporated into drug molecules to improve metabolic stability and fine-tune solubility and bioavailability.[2][3] It is generally stable under a variety of conditions but may be susceptible to cleavage by strong oxidizing agents under harsh conditions.[4]

-

The Cyclopropylamine Moiety : This functional group is central to the molecule's reactivity and basicity. The primary amine is a hydrogen bond donor and acceptor, contributing to water solubility, but also serving as a potential site for chemical degradation. The cyclopropane ring introduces conformational rigidity. Critically, cyclopropylamines in other pharmaceutical compounds have been shown to be susceptible to hydrolytic degradation, particularly under high pH conditions.[5]

Initial Hypothesis : Based on its structure, this compound is predicted to have moderate aqueous solubility due to the presence of the polar amine and ether groups. The primary amine suggests a pH-dependent solubility profile, with higher solubility expected at acidic pH where the amine is protonated. The primary stability concerns will likely revolve around the cyclopropylamine group's potential for hydrolysis and the entire molecule's susceptibility to oxidation.

The Quest for Solubility: A Multi-faceted Experimental Approach

Solubility is not a single value but a characteristic that depends on the experimental conditions.[6] A comprehensive understanding requires differentiating between kinetic and thermodynamic solubility, as each provides distinct and valuable insights for different stages of drug development.[5]

Kinetic Solubility Assessment: Early Insights for High-Throughput Screening

Kinetic solubility measures the concentration of a compound in solution before it begins to precipitate after being introduced from a concentrated organic stock (typically DMSO). It's a crucial parameter in early discovery to ensure compound viability in high-throughput screening assays.[5]

This protocol leverages laser nephelometry, which measures the scattering of light by suspended particles to precisely determine the point of precipitation.[7]

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Aqueous Buffer Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution into the PBS buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation : Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.

-

Nephelometric Measurement : Use a laser nephelometer to measure the light scattering in each well. The concentration at which a significant increase in scattering is observed above the background is defined as the kinetic solubility limit.

Thermodynamic Solubility: The "Gold Standard" for Preformulation

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is the definitive measure for preformulation and is critical for predicting in vivo dissolution.[1] The shake-flask method, while traditional, remains the most reliable "gold standard" for this determination.[8]

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9). Using the hydrochloride salt of the amine can be a practical starting point.[9]

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

Phase Separation : Separate the undissolved solid from the supernatant. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended to remove any remaining particulates.[6]

-

Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (detailed in Section 3.2).

-

Solid-State Analysis : Characterize the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., conversion from one polymorph to another or to a hydrate), as this can affect the solubility measurement.

Data Presentation: Summarizing Solubility Findings

| Parameter | pH 2.0 | pH 4.0 | pH 7.4 | pH 9.0 | Solvent |

| Kinetic Solubility (µg/mL) | - | - | Value | - | PBS (1% DMSO) |

| Thermodynamic Solubility (µg/mL) | Value | Value | Value | Value | Aqueous Buffer |

Probing for Weakness: A Comprehensive Stability Assessment

Stability testing is essential for identifying potential degradation pathways, developing stable formulations, and establishing a drug's shelf life.[10] Forced degradation (or stress testing) is the cornerstone of this effort, providing a predictive look at a molecule's vulnerabilities under exaggerated conditions.[11][12]

Forced Degradation Studies: A Multi-Condition Approach

The goal of forced degradation is to achieve a target degradation of 5-20%.[13] This level is sufficient to detect and identify degradation products without destroying the molecule so extensively that the degradation pathways become obscured.[14]

The following diagram outlines a comprehensive forced degradation workflow.

Caption: Workflow for forced degradation studies.

-

Acidic & Basic Hydrolysis :

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubate samples at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize the aliquots before HPLC analysis to prevent further degradation on the column.

-

-

Oxidative Degradation :

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the sample at room temperature, protected from light.

-

Analyze at appropriate time points. The primary amine group is a potential site for oxidation.[2]

-

-

Thermal Degradation :

-

Expose both solid powder and a solution of the compound to dry heat (e.g., 80°C).

-

Analyze at set intervals to assess thermal stability.

-

-

Photostability :

-

Expose solid powder and a solution of the compound to a controlled light source as specified in ICH guideline Q1B.

-

Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][16]

Caption: Logical workflow for stability-indicating HPLC method development.

-

Column and Mobile Phase Selection : Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Given the basic nature of the amine, a mobile phase with a slightly acidic pH (e.g., pH 3-4 using a phosphate or formate buffer) is often a good starting point to ensure good peak shape. Acetonitrile is typically a good organic modifier.

-

Detection : Perform a UV scan of the parent compound to determine the wavelength of maximum absorbance (λmax) for detection.

-

Initial Gradient : Run a generic fast gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to elute the parent compound and any potential impurities or degradants.

-

Stress Sample Analysis : Inject the samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Optimization : Adjust the gradient slope, mobile phase pH, and temperature to improve the resolution between closely eluting peaks. The goal is a resolution (Rs) of >1.5 between all peaks.

-

Peak Purity Analysis : Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that no degradant peaks are co-eluting.

-

Method Validation : Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

Data Presentation: Summarizing Stability Findings

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 24 | Value | Value | Value | Value |

| 0.1 M NaOH, 60°C | 24 | Value | Value | Value | Value |

| 3% H₂O₂, RT | 24 | Value | Value | Value | Value |

| 80°C Heat | 72 | Value | Value | Value | Value |

| ICH Photostability | - | Value | Value | Value | Value |

Conclusion: Building a Foundation of Knowledge

The systematic study of solubility and stability is not merely a regulatory requirement; it is a fundamental scientific endeavor that builds a deep understanding of a new chemical entity. For this compound, this guide provides a robust framework for generating the critical data needed to advance its development. By elucidating its pH-dependent solubility, identifying potential degradation pathways, and developing a specific, stability-indicating analytical method, you establish the essential foundation for successful formulation development, toxicological studies, and ultimately, the creation of a safe and effective therapeutic.

References

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. [Link]

- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-526.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Inc.[Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 8(5), 531–552. [Link]

-

Cook, A. S., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

-

Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 939-945. [Link]

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]

-

PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. ijrpp.com. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine () for sale [vulcanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. ijrpp.com [ijrpp.com]

- 15. jddtonline.info [jddtonline.info]

- 16. chromatographyonline.com [chromatographyonline.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Abstract

The confluence of rigid three-dimensional structures with desirable physicochemical properties is a central theme in modern medicinal chemistry. The spiro[cyclopropane-1,4'-pyran] amine scaffold, exemplified by 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine, has emerged as a valuable building block in drug discovery. Its inherent structural rigidity, conferred by the spirocyclic cyclopropane, combined with the hydrogen bonding capacity and improved solubility offered by the tetrahydropyran and amine functionalities, makes it a desirable motif for probing biological space. This technical guide provides an in-depth exploration of the synthetic routes to this compound and its derivatives, contextualizing its importance within the broader landscape of drug development. While a singular, seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, its history is intrinsically linked to the parallel evolution of synthetic methodologies for cyclopropylamines and the increasing use of saturated heterocycles in medicinal chemistry.

Introduction: The Rationale for Three-Dimensionality in Drug Design

The drive to move beyond "flat" aromatic structures in drug design has led to an increased focus on scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³). Such molecules often exhibit improved solubility, metabolic stability, and conformational restriction, which can lead to enhanced potency and selectivity for their biological targets.[1] The cyclopropane ring, the smallest of the cycloalkanes, is a particularly interesting design element. Its unique electronic character and inherent ring strain provide a rigidifying effect on molecular structure.[2][3] When incorporated into a spirocyclic system, it allows for a precise, three-dimensional projection of substituents into the binding pockets of proteins.

The tetrahydropyran (THP) moiety is another "privileged" scaffold in medicinal chemistry. It is a metabolically stable, non-planar ring system that can improve aqueous solubility and act as a hydrogen bond acceptor.[4] The combination of these two motifs in this compound creates a versatile and desirable building block for the synthesis of novel therapeutic agents.

Synthetic Strategies: A Convergent Approach

The synthesis of this compound is best approached through a convergent strategy, preparing the key precursors—a tetrahydropyran-4-one derivative and a cyclopropanating agent—separately before their crucial coupling. The following sections detail the common and scientifically robust methods for achieving this synthesis.

Preparation of the Key Precursor: Tetrahydro-4H-pyran-4-one

The starting point for the synthesis is the commercially available or readily synthesized Tetrahydro-4H-pyran-4-one. Industrial-scale production of this ketone often involves a multi-step process, for example, starting from 3-chloropropionyl chloride and ethylene.[5]

Construction of the Spirocyclic Amine

With the ketone in hand, the focus shifts to the construction of the spiro-cyclopropylamine functionality. Several reliable methods are available to medicinal chemists. A highly effective and commonly employed route is the reaction of the ketone with a phosphorane or a sulfonium ylide to generate an exocyclic double bond, followed by cyclopropanation and subsequent functional group manipulation.

A more direct and elegant approach involves the use of a titanium-mediated cyclopropanation, such as the Kulinkovich reaction or its modifications. However, for the synthesis of a primary amine, a more practical route often involves the introduction of a nitrile group, which can then be reduced.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a robust, multi-step synthesis of this compound, based on well-established chemical transformations.

Step 1: Horner-Wadsworth-Emmons Reaction to form 4-Methylenetetrahydro-2H-pyran

This reaction efficiently converts the ketone to the corresponding exocyclic alkene.

-

Reagents and Solvents: Tetrahydro-4H-pyran-4-one, Diethyl (cyanomethyl)phosphonate, Sodium hydride (NaH), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

A suspension of sodium hydride (1.2 equivalents) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Diethyl (cyanomethyl)phosphonate (1.1 equivalents) is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.

-

A solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (Tetrahydro-2H-pyran-4-ylidene)acetonitrile.

-

Step 2: Simmons-Smith Cyclopropanation

This classic reaction converts the alkene to the cyclopropane nitrile.

-

Reagents and Solvents: (Tetrahydro-2H-pyran-4-ylidene)acetonitrile, Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)), Diethyl ether (anhydrous).

-

Procedure:

-

To a suspension of the Zinc-Copper couple (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere, a solution of diiodomethane (2.0 equivalents) in diethyl ether is added. The mixture is stirred at reflux for 1 hour.

-

The reaction is cooled to room temperature, and a solution of (Tetrahydro-2H-pyran-4-ylidene)acetonitrile (1.0 equivalent) in diethyl ether is added.

-

The mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product, 1-cyano-spiro[cyclopropane-1,4'-pyran], is purified by column chromatography.

-

Step 3: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile to the desired primary amine.

-

Reagents and Solvents: 1-cyano-spiro[cyclopropane-1,4'-pyran], Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous).

-

Procedure (using LiAlH₄):

-

A solution of 1-cyano-spiro[cyclopropane-1,4'-pyran] (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF at 0 °C.

-

The reaction mixture is then heated at reflux for 4 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

-

Visualization of the Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine serves as a versatile handle for the introduction of a wide range of substituents through reactions such as amidation, reductive amination, and sulfonylation.

The structural motif of a cyclopropylamine fused to a tetrahydropyran ring has appeared in compounds investigated for a variety of therapeutic targets. For instance, related tetrahydropyran derivatives have been explored as inhibitors of the transforming growth factor-β (TGF-β) type I receptor, which is implicated in fibrosis and cancer.[5][6] The cyclopropylamine moiety itself is a key component in numerous approved drugs, including antidepressants and antiviral agents, where it often imparts favorable pharmacokinetic properties and contributes to binding affinity.[3]

The rigid spirocyclic nature of the scaffold allows for the precise positioning of pharmacophoric elements, which can lead to improved target engagement and selectivity. The combination of the tetrahydropyran for solubility and the cyclopropylamine for rigid structural presentation makes this an attractive scaffold for library synthesis in lead discovery campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These properties are crucial for its application as a fragment or building block in drug design.

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Topological Polar Surface Area | 38.3 Ų |

| cLogP (calculated) | 0.8 |

Data sourced from chemical databases.

Conclusion

While the specific historical moment of the "discovery" of this compound may not be documented as a singular event, its emergence is a logical consequence of the advancement of synthetic organic chemistry and the strategic evolution of medicinal chemistry principles. The compound represents a sophisticated yet accessible building block that embodies the modern emphasis on three-dimensional molecular architecture in drug design. The synthetic routes detailed herein are robust and adaptable, providing a clear pathway for the production of this and related spirocyclic amines. As the quest for novel therapeutics with improved properties continues, the utility of such well-designed, sp³-rich scaffolds is poised to grow, ensuring that this compound will remain a relevant and valuable tool for researchers and scientists in the field of drug development.

References

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC, NIH. Available from: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, NIH. Available from: [Link]

-

Cyclopropanes to spirocycles : a study of Versatile B‒N Motifs. Papyrus. Available from: [Link]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. Available from: [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Available from: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC, NIH. Available from: [Link]

- WO 2020/039025 A1. Google Patents.

- A total synthesis of morphinan compounds by cyclization of cycloalkylcarbonyl compounds. Google Patents.

- 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.

-

Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Available from: [Link]

-

Discovery of 4-{4-[3-(Pyridin-2-yl)-1 H -pyrazol-4-yl]pyridin-2-yl}- N -(tetrahydro-2 H - pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. ResearchGate. Available from: [Link]

- Process for the manufacture of cyclopropylamine. Google Patents.

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available from: [Link]

- US Patent 9,187,462 B2. Google Patents.

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC, NIH. Available from: [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. longdom.org [longdom.org]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to the Biological Activities of Novel 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Analogs

An In-Depth Technical Guide

Executive Summary

The confluence of rigid, three-dimensional structures with features that enhance solubility and bioavailability represents a cornerstone of modern medicinal chemistry. The 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine scaffold is an exemplar of this principle, merging the conformational constraint of a cyclopropane ring with the favorable physicochemical properties of a tetrahydropyran (THP) moiety. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and potential biological activities of analogs derived from this core structure. We will dissect the chemical rationale behind this scaffold's design, explore validated and hypothesized biological targets, detail synthetic and screening strategies, and present a framework for advancing these promising compounds from discovery to preclinical evaluation.

The Chemical Rationale: A Scaffold Engineered for Potency and Druggability

The therapeutic promise of the this compound scaffold stems from the synergistic interplay of its two core components: the cyclopropanamine unit and the tetrahydropyran (THP) ring. Understanding these contributions is fundamental to appreciating the scaffold's potential and guiding the rational design of novel analogs.

-

The Cyclopropanamine Moiety: Rigidity and Precision: The cyclopropane ring is a "conformational lock," imparting significant rigidity to the molecule.[1][2][3] This constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2] It serves as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, while offering a unique three-dimensional vector for substituents to explore the binding pocket of a target protein.[2] The primary amine is a critical interaction point, capable of forming key hydrogen bonds or salt bridges, anchoring the molecule to its target.[1]

-

The Tetrahydropyran (THP) Ring: Solubility and Vectorial Orientation: The THP moiety is a widely used feature in modern drug design to improve physicochemical properties.[4][5] The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and mitigating the metabolic liabilities often associated with purely lipophilic carbocycles.[1] Furthermore, the THP ring provides a semi-rigid, defined spatial orientation for the entire molecule, influencing its overall conformation and presentation to the target.[1]

The combination of these two motifs creates a privileged scaffold that is pre-organized for high-affinity interactions while possessing the fundamental properties required for a viable drug candidate.

Identified and Potential Biological Targets: From Kinase Inhibition to Epigenetic Control

Analogs of this scaffold have demonstrated activity against key regulators of cellular signaling and gene expression, highlighting their potential across multiple therapeutic areas.

Validated Target Class: Protein Kinase Inhibition

Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer and fibrotic diseases.

-

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Seminal work has identified analogs of this scaffold as potent and selective inhibitors of ALK5.[6] ALK5 is a master regulator of fibrosis and plays a significant role in tumor progression and metastasis.[6] The inhibition of this kinase represents a promising therapeutic strategy for idiopathic pulmonary fibrosis, liver cirrhosis, and various cancers.[6] An optimized analog from this class, compound 12r , demonstrated strong inhibitory activity both in vitro and in vivo, with a favorable oral bioavailability of 57.6% in murine studies.[6]

-

Anaplastic Lymphoma Kinase (ALK): While not directly demonstrated for this exact scaffold, the successful development of other cyclopropane-containing ALK inhibitors suggests this is a highly plausible target.[7] ALK is a receptor tyrosine kinase whose chromosomal rearrangements lead to oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer. The rigid cyclopropane core is well-suited to fit into the ATP-binding pocket of ALK, and structure-based design could be readily applied to optimize analogs for this target.[7]

Emerging Target Class: Epigenetic Modulation

Epigenetic enzymes are crucial for regulating gene expression, and their inhibition is a novel strategy for treating cancer and neurological disorders.

-

Lysine-Specific Demethylase 1 (LSD1): Patent literature describes functionalized cyclopropanamine compounds as potent inhibitors of LSD1.[8] LSD1 is a flavin-dependent enzyme that demethylates histones, thereby altering chromatin structure and gene transcription.[8] Its inhibition can reactivate silenced tumor suppressor genes. LSD1 inhibitors are under investigation for a range of diseases, including cancers, schizophrenia, Rett's syndrome, and Alzheimer's disease, making this a highly valuable potential application for this scaffold.[8]

The logical relationship between the core scaffold and its potential targets is illustrated below.

Caption: Logical flow from core scaffold properties to target classes.

Strategic Drug Design and Synthesis

A systematic approach combining computational chemistry, structure-activity relationship (SAR) analysis, and robust synthetic execution is critical for developing lead candidates.

Development Workflow

The overall strategy follows a well-defined path from initial concept to preclinical validation.

Caption: Integrated workflow for analog development and evaluation.

Synthetic Strategy: A Plausible Route

The synthesis of these analogs can be achieved through multi-step organic transformations. The following protocol outlines a representative pathway.[1][6]

Objective: To synthesize a representative analog for biological screening.

Materials:

-

Tetrahydro-2H-pyran-4-carbonyl chloride

-

(Trimethylsilyl)diazomethane

-

Appropriate catalyst (e.g., Cu(acac)₂)

-

Ammonia or primary amine equivalent

-

Reducing agent (e.g., NaBH(OAc)₃)

-

Solvents (DCM, THF, Methanol), Reagents for workup and purification.

Step-by-Step Methodology:

-

Step 1: Ketone Formation. To a cooled (0 °C) solution of tetrahydro-2H-pyran-4-carbonyl chloride in dichloromethane (DCM), add (trimethylsilyl)diazomethane dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates consumption of the starting material. Quench carefully with acetic acid.

-

Causality: This step converts the acid chloride into a diazoketone, a key precursor for the subsequent cyclopropanation reaction.

-

-

Step 2: Cyclopropanation. Dissolve the crude diazoketone in a suitable solvent like toluene. Add a catalytic amount of a copper or rhodium catalyst (e.g., Rh₂(OAc)₄). Heat the reaction mixture (e.g., to 80 °C) to facilitate the extrusion of nitrogen gas and the formation of a carbene, which undergoes intramolecular cyclization to form the cyclopropyl ketone.

-

Causality: The metal catalyst is essential for controlling the formation of the reactive carbene intermediate and promoting the desired cyclopropanation over side reactions.

-

-

Step 3: Reductive Amination. Dissolve the cyclopropyl ketone in a solvent such as methanol. Add an excess of the amine source (e.g., ammonium acetate or a primary amine) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (STAB). Stir at room temperature overnight.

-

Causality: This is a direct and efficient method to convert the ketone into the desired primary or secondary amine. STAB is often preferred as it is milder and more selective than other reducing agents.[1]

-

-

Step 4: Workup and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final this compound analog.

-

Step 5: Validation. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

-

Self-Validation: This comprehensive analytical validation ensures that the compound used for biological testing is the correct structure and of sufficient purity to generate reliable data.

-

Screening Cascade for Biological Activity

A tiered approach is essential to efficiently identify the most promising compounds.

Tier 1: Primary Biochemical Assays

These assays directly measure the interaction of the compound with the purified target protein.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 protein

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

384-well low-volume white plates

-

Test compounds serially diluted in DMSO.

Step-by-Step Methodology:

-

Compound Plating: Dispense 50 nL of test compound from the DMSO dilution series into the 384-well assay plate.

-

Enzyme Addition: Add 5 µL of ALK5 enzyme solution (prepared in assay buffer) to each well. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Causality: This incubation period allows for sufficient substrate phosphorylation by the enzyme in the absence of inhibition.

-

-

Detection: Add 10 µL of the HTRF detection reagent mixture to each well to stop the reaction. Incubate for 60 minutes at room temperature to allow for signal development.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window and calculate Z' factor, ensuring the robustness and reliability of the screening run.

-

Tier 2: Cell-Based Functional Assays

These assays confirm that the compound's activity in a biochemical setting translates to a functional effect in a relevant cellular context.

Objective: To measure the ability of test compounds to inhibit TGF-β-induced signaling in a cellular environment.[6]

Materials:

-

Cell culture medium (DMEM, 10% FBS).

-

Recombinant human TGF-β1.

-

Luciferase assay reagent (e.g., Bright-Glo).

-

96-well white, clear-bottom cell culture plates.

-

Test compounds.

Step-by-Step Methodology:

-

Cell Plating: Seed the reporter cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with serially diluted test compounds for 1 hour.

-

Stimulation: Stimulate the cells with TGF-β1 at its EC₈₀ concentration. Incubate for 16-24 hours.

-

Lysis and Signal Detection: Remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the percent inhibition versus compound concentration to determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure the observed inhibition is not due to cell death.

Data Presentation

Quantitative data from the screening cascade should be summarized for clear comparison.

| Compound ID | Target (ALK5) IC₅₀ (nM) | Cellular (TGF-β) EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| Lead-001 | 15 | 85 | > 20 | > 235 |

| Lead-002 | 8 | 40 | 15 | 375 |

| Control | 25 | 150 | > 50 | > 333 |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Analogs have already demonstrated potent activity as ALK5 inhibitors for fibrotic diseases and cancer, as well as potential as LSD1 inhibitors for oncology and CNS disorders.[6][8] The inherent structural and physicochemical properties of the scaffold provide a robust foundation for creating potent, selective, and bioavailable drug candidates.

Future efforts should focus on:

-

Target Expansion: Systematically screening optimized libraries against a broader panel of kinases and epigenetic targets to uncover new therapeutic applications.

-

Structure-Based Design: Obtaining co-crystal structures of lead compounds with their targets (e.g., ALK5, LSD1) to enable rational, structure-guided optimization of potency and selectivity.

-

Pharmacokinetic Optimization: Further chemical modification to enhance metabolic stability, improve oral bioavailability, and optimize tissue distribution, particularly for CNS indications where blood-brain barrier penetration is critical.

-

Biomarker Development: Identifying and validating pharmacodynamic biomarkers in in vivo models to confirm target engagement and guide dose selection for future clinical studies.

By leveraging the strategies outlined in this guide, research and development teams can effectively harness the potential of this versatile chemical scaffold to deliver next-generation medicines for diseases with high unmet medical needs.

References

-

Tan, B., Zhang, X., Quan, X., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sato, Y., et al. (2018). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

- WO 2020/039025 A1. (2020). Process for the preparation of lorlatinib. Google Patents.

-

García-Muñoz, S., & de Lera, Á. R. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]

-

Wang, Z., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Available at: [Link]

-

Singh, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Novakov, O. V., et al. (2019). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. Available at: [Link]

-

Pirani, F., & Eshghi, H. (2021). 4H-Pyran-based biologically active molecules. ResearchGate. Available at: [Link]

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

-

Xu, F., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

-

Wahyuono, S., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine Drugs. Available at: [Link]

-

Loll, N., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]

-

Kumar, K. A. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Alshaher, M. M. (2024). Biological activities exhibited by pyranocoumarin analogs. ResearchGate. Available at: [Link]

Sources

- 1. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine () for sale [vulcanchem.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Pyran Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyran derivatives, a prominent class of heterocyclic compounds in medicinal chemistry. Pyran and its fused analogues are integral scaffolds in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to navigate the chemical space of pyran derivatives for therapeutic innovation.

The Pyran Scaffold: A Privileged Structure in Drug Discovery

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a cornerstone in the design of bioactive molecules.[3] Its presence in natural products like flavonoids, coumarins, and xanthones underscores its evolutionary selection as a pharmacologically relevant scaffold.[2][4] The versatility of the pyran ring allows for diverse substitutions and fusions, creating a rich chemical landscape for SAR studies. Understanding how modifications to this core structure influence biological activity is paramount for the rational design of novel therapeutics.[4]

The Logic of Structure-Activity Relationship (SAR) Studies

SAR studies are the bedrock of medicinal chemistry, providing a systematic framework to understand how the chemical structure of a molecule correlates with its biological activity.[5] The primary goal is to identify the key chemical features—pharmacophores—responsible for the desired therapeutic effect and to optimize them to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[4]

A typical SAR campaign involves the synthesis of a library of analogues with systematic structural variations and their subsequent evaluation in relevant biological assays. The resulting data is then analyzed to build a correlative model between structure and activity.[5]

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Anticancer Activity of Pyran Derivatives: Targeting Cellular Proliferation

Pyran-containing compounds have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][3] The SAR studies in this area are extensive, with a focus on identifying substituents that enhance tumor cell selectivity and overcome drug resistance.

Chromene and Chromone Scaffolds

Chromenes (benzopyrans) and their oxidized counterparts, chromones, are prevalent in anticancer research.[6] Modifications at various positions of the chromene ring have profound effects on their cytotoxic activity. For instance, in a series of chromeno-annulated cis-fused pyrano[3,4-c]benzopyran and naphthopyran analogues, specific substitutions led to high cytotoxicity against human cervical (HeLa) and breast cancer (MDA-MB-231, MCF-7) cell lines.[7]

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| 27 | H | Phenyl | HeLa | < 2.5 |

| MDA-MB-231 | < 2.5 | |||

| MCF-7 | < 2.5 | |||

| 28 | OCH3 | Phenyl | A549 (Lung) | 2.53 |

| 29 | H | 4-Cl-Phenyl | MDA-MB-231 | < 2.5 |

Data synthesized from Kumar et al. (2017).[7]

SAR Insights:

-

The presence of a phenyl group at the R2 position appears crucial for broad-spectrum cytotoxicity.

-

Substitution on the phenyl ring, such as with a chloro group (compound 29), can modulate the activity profile.

-

The methoxy group at the R1 position in compound 28 confers potent activity against lung cancer cells.

Pyran-Fused Uracil Derivatives

The fusion of a pyran ring with a uracil moiety has yielded compounds with significant antiproliferative and antimigratory activities.[8][9] In a study of novel pyran-based uracils, several compounds demonstrated potent inhibition of hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines.[8]

SAR Insights:

-

Compounds with specific substitutions on the pyran and uracil rings showed significant inhibition of cell proliferation in both HepG2 and SKOV3 cell lines.[8]

-

Molecular docking studies suggest that these derivatives may exert their effect by interacting with topoisomerase I.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the pyran derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-